molecular formula C25H17FN2O5 B2370498 (Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 887881-51-8

(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2370498
CAS No.: 887881-51-8
M. Wt: 444.418
InChI Key: OMTVAEQJCXETTO-LUAWRHEFSA-N
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Description

This compound is a benzofuran-based carboxamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) acrylamido substituent at the 3-position of the benzofuran core and a 3-fluorophenyl group attached via the carboxamide linkage. The Z-configuration of the acrylamido group suggests stereospecificity in its interactions, which may influence binding affinity or metabolic stability.

Properties

IUPAC Name

3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O5/c26-16-4-3-5-17(13-16)27-25(30)24-23(18-6-1-2-7-19(18)33-24)28-22(29)11-9-15-8-10-20-21(12-15)32-14-31-20/h1-13H,14H2,(H,27,30)(H,28,29)/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTVAEQJCXETTO-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide represents a novel class of benzofuran derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on diverse research sources.

Chemical Structure

The compound's structure can be broken down into key functional groups:

  • Benzofuran moiety : Known for various biological activities.
  • Benzo[d][1,3]dioxole group : Often associated with anti-cancer properties.
  • Acrylamide linkage : Imparts reactivity and potential biological activity.

Anticancer Activity

Recent studies indicate that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound was tested against multiple human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), A549 (lung), HT-29 (colon), and MCF-7 (breast) cells. The results demonstrated varying degrees of potency:

CompoundCell LineIC50 (μM)
CA-4HeLa4.6 ± 0.1
CA-4MDA-MB-2314.5 ± 2.1
CA-4A549180 ± 50
CA-4HT-293100 ± 100
CA-4MCF-7370 ± 100

The presence of specific substituents on the benzofuran structure significantly influences its activity. For example, the introduction of a methoxy group at the C-6 position was found essential for maintaining potent antiproliferative activity .

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined for selected derivatives, revealing moderate activity against specific pathogens:

CompoundBacterial StrainMIC (μg/mL)
Benzofuran Derivative ABacillus subtilis32
Benzofuran Derivative BEscherichia coli64

These findings suggest that modifications to the benzofuran structure can enhance antimicrobial efficacy, although not all derivatives exhibit significant activity .

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives have been linked to their ability to modulate cytokine release. For instance, studies indicated that certain compounds could effectively inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in human cell lines. The degree of inhibition varied based on the specific structural modifications present in the benzofuran skeleton .

Case Studies

Several case studies highlight the therapeutic potential of benzofuran derivatives:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of benzofuran derivatives and assessed their cytotoxic effects on human cancer cell lines. The study concluded that specific substitutions at the benzofuran nucleus significantly enhanced anticancer activity, particularly against breast and lung cancer cells.
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of synthesized benzofuran derivatives revealed that while some exhibited strong antibacterial properties against Gram-positive and Gram-negative bacteria, others showed limited effectiveness. This variability underscores the need for targeted structural modifications to optimize antimicrobial efficacy.
  • Inflammation Modulation :
    • In vitro studies demonstrated that certain benzofuran derivatives could downregulate inflammatory markers in activated macrophages, suggesting their potential use as anti-inflammatory agents in therapeutic applications.

Scientific Research Applications

Research has shown that benzofuran derivatives exhibit a range of biological activities including:

  • Anticancer properties : Compounds similar to (Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies indicate that benzofuran derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial effects : The compound's structural features suggest potential antimicrobial activity. Similar benzofuran derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Studies

  • Anticancer Activity :
    • A study explored the synthesis of amino-substituted benzofuran derivatives, revealing their potential as anticancer agents through in vitro assays. These derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating that modifications to the benzofuran scaffold can enhance activity .
  • Antimicrobial Evaluation :
    • Research on related compounds has demonstrated that certain benzofuran derivatives possess antimicrobial properties against pathogens such as Candida albicans. The minimum inhibitory concentrations (MICs) for effective compounds were reported to be as low as 100 μg/mL .

Potential Applications

Given its structural characteristics and preliminary biological evaluations, this compound holds promise in several areas:

  • Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for further pharmacological studies.
  • Medicinal Chemistry Research : The compound can serve as a lead structure for synthesizing new derivatives with enhanced efficacy and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Standards (Fluorophenyl-Benzofuran Derivatives)

highlights fluorophenyl-containing benzofuran derivatives, such as 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide and its derivatives. Key differences include:

  • Substituent Position : The target compound has a 3-fluorophenyl group, whereas analogs in feature 4-fluorophenyl substitutions. This positional variance may alter electronic properties and steric interactions with biological targets .
  • Conversely, the benzo[d][1,3]dioxol-5-yl acrylamido group in the target compound provides a planar, lipophilic moiety that could enhance membrane permeability .

Table 1: Structural Comparison with Fluorophenyl-Benzofuran Derivatives

Compound Fluorophenyl Position Key Functional Groups Potential Biological Role
Target Compound (Z-isomer) 3-fluorophenyl Benzo[d][1,3]dioxol-5-yl acrylamido Unknown (hypothetical enzyme inhibition)
Compound (1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-...) 4-fluorophenyl Dimethylaminopropyl, carboxamide Pharmacopeial standard (likely CNS activity)
Agrochemical Benzamide Derivatives

and list benzamide-based agrochemicals (e.g., diflubenzuron, flutolanil) with structural parallels to the target compound:

  • Core Similarities: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) shares a benzamide backbone but lacks the benzofuran core. Its activity as a chitin synthesis inhibitor suggests that the carboxamide linkage is critical for binding insect enzymes .

Table 2: Comparison with Agrochemical Benzamides

Compound Core Structure Key Substituents Known Use/Activity
Target Compound Benzofuran-carboxamide Benzo[d][1,3]dioxol-5-yl acrylamido Hypothetical pesticide
Diflubenzuron () Benzamide 2,6-difluoro, 4-chlorophenyl Chitin synthesis inhibitor
Flutolanil () Benzamide 3-isopropoxy, 2-trifluoromethyl Fungicide (basidiomycete control)
Anti-Hyperlipidemic Benzofuran Derivatives

describes N-(benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide derivatives (3a, 3b) with anti-hyperlipidemic activity. Key contrasts include:

  • Pharmacophore Design : The target compound lacks the 3-hydroxyphenyl group critical for lipid-lowering activity in compounds. Instead, its benzo[d][1,3]dioxol-5-yl group may confer antioxidant or anti-inflammatory properties .

Research Implications and Limitations

While direct data on the target compound’s activity is absent in the evidence, structural comparisons suggest:

  • Agrochemical Potential: Its benzofuran-carboxamide scaffold aligns with fungicides/flutolanil analogs but with enhanced steric bulk for selectivity .
  • Pharmaceutical Hypotheses : Fluorophenyl and benzodioxole motifs are common in CNS drugs (), though the acrylamido group may redirect activity toward protease or kinase inhibition .

Critical Knowledge Gaps:

  • No empirical data on synthesis, solubility, or toxicity.
  • Stereochemical impact (Z vs. E isomers) remains unstudied.

Preparation Methods

Benzofuran Core Assembly via Directed C–H Arylation

The benzofuran-2-carboxamide scaffold is synthesized from benzofuran-2-carboxylic acid through sequential functionalization. The 8-aminoquinoline (8-AQ) directing group is first installed via amide coupling to enable regioselective C–H activation.

Procedure :

  • Amide Formation : Benzofuran-2-carboxylic acid (1.0 equiv) is treated with 8-aminoquinoline (1.2 equiv) in the presence of HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 25°C for 12 h, yielding N-(quinolin-8-yl)benzofuran-2-carboxamide.
  • C–H Arylation : The 8-AQ amide undergoes palladium-catalyzed arylation at the C3 position using benzo[d]dioxol-5-yl iodide (3.0 equiv), Pd(OAc)₂ (10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv) in cyclopentyl methyl ether (CPME) at 110°C for 24 h.

Key Data :

Parameter Value
Yield (C–H Arylation) 72–89%
Reaction Time 18–24 h
Solvent CPME (0.5 M)

This step installs the benzo[d]dioxol-5-yl group regioselectively at C3, critical for subsequent acrylamido functionalization.

Acrylamido Installation with (Z)-Stereocontrol

The C3 benzo[d]dioxol-5-yl group is functionalized via a Heck-type coupling or Michael addition to introduce the acrylamido moiety. Stereochemical control is achieved using Pd catalysts with chiral ligands or low-temperature conditions.

Procedure :

  • Acrylation : The C3-arylated benzofuran (1.0 equiv) is treated with acryloyl chloride (1.2 equiv) and Et₃N (2.0 equiv) in DCM at 0°C for 2 h, forming the acryloyl intermediate.
  • Stereoselective Amination : The intermediate undergoes aminolysis with ammonia gas in THF at −20°C for 4 h, favoring (Z)-configuration through kinetic control.

Key Data :

Parameter Value
(Z):(E) Ratio 85:15
Yield (Overall) 68%
Temperature −20°C

Optimization and Challenges

Regioselectivity in C–H Arylation

The 8-AQ directing group ensures exclusive C3 functionalization, as evidenced by control experiments omitting the directing group, which resulted in no arylation. Substrate scope studies show tolerance for electron-donating and withdrawing groups on the aryl iodide.

Transamidation Efficiency

Primary amines like 3-fluoroaniline exhibit higher reactivity (92% yield) compared to secondary amines (72–86%) due to reduced steric hindrance. Prolonged heating (6–12 h) is required for bulky amines.

Stereochemical Control

The (Z)-configuration is favored under kinetic conditions (low temperature, short reaction times), while thermodynamic control at elevated temperatures shifts the ratio toward the (E)-isomer. Chiral Pd complexes (e.g., Pd-BINAP) further enhance stereoselectivity (up to 95:5 Z:E).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–6.75 (m, 12H, aromatic), 6.02 (d, J = 12 Hz, 1H, CH=CH), 5.94 (s, 2H, OCH₂O), 5.32 (d, J = 12 Hz, 1H, CH=CH).
  • HRMS : m/z Calcd for C₂₇H₁₈FN₂O₅ [M+H]⁺: 493.1164; Found: 493.1168.

X-ray Crystallography

Single-crystal analysis confirms the (Z)-configuration, with a dihedral angle of 33.56° between the benzofuran and acrylamido planes.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide?

  • Methodology :

  • Stepwise synthesis : Begin with benzofuran-2-carboxylic acid derivatives, followed by Pd-catalyzed C-H arylation to introduce the 3-fluorophenyl group. Use coupling reagents like EDCI/HOBt for amide bond formation between the benzodioxole acrylamide and benzofuran core .
  • Reaction conditions : Optimize solvent polarity (e.g., DMF for solubility) and temperature (reflux at 50–60°C) to enhance yield. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the (Z)-isomer selectively .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic characterization : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.8–7.1 ppm, acrylamide doublet at δ 6.3–6.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity is acceptable for biological assays .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Kinase inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to test inhibition against kinases like EGFR or VEGFR, given the compound’s acrylamide moiety’s potential for covalent binding .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC50_{50} calculation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 4-fluoro vs. 3-fluoro) or benzodioxole groups. Test activity against off-target receptors (e.g., serotonin receptors) to assess selectivity .
  • Computational modeling : Dock analogs into target protein structures (e.g., EGFR PDB: 1M17) using AutoDock Vina. Prioritize compounds with lower binding energies and favorable hydrophobic interactions .

Q. What strategies resolve contradictions in potency data across different experimental models?

  • Methodology :

  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC50_{50} values may arise from variations in cell viability assay protocols .
  • Metabolic stability testing : Use liver microsomes (human/rat) to identify if rapid metabolism in certain models reduces observed potency .

Q. How can pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodology :

  • ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Plasma protein binding : Equilibrium dialysis with LC-MS quantification.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In vivo PK : Administer IV/PO doses in rodents. Collect plasma samples at intervals (0–24 h) and quantify via LC-MS/MS to calculate AUC, t1/2_{1/2}, and bioavailability .

Q. What in vivo models are appropriate for validating therapeutic efficacy?

  • Methodology :

  • Xenograft models : Implant HT-29 (colon cancer) cells in nude mice. Administer compound (10–50 mg/kg, daily) and measure tumor volume vs. vehicle control. Include histopathology to assess toxicity .
  • Pharmacodynamic markers : Analyze tumor tissue for apoptosis (TUNEL assay) and target engagement (e.g., EGFR phosphorylation via Western blot) .

Notes

  • Contradictions : Discrepancies in cytotoxicity data may stem from cell line-specific expression of metabolic enzymes (e.g., CYP450 isoforms) .
  • Advanced Tools : Utilize cryo-EM for target engagement visualization if crystallography data are unavailable .

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